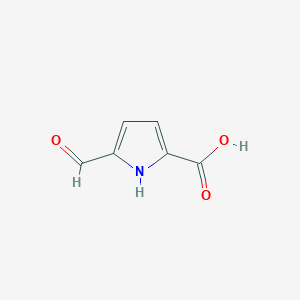

5-formyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-formyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-3,7H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYXVCZQDGPFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569322 | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-51-4 | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-formyl-1H-pyrrole-2-carboxylic acid

This technical guide provides a comprehensive overview of the primary synthetic pathway for 5-formyl-1H-pyrrole-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a bifunctional molecule containing both a reactive aldehyde and a carboxylic acid moiety on a pyrrole scaffold. This substitution pattern makes it a valuable building block for the synthesis of more complex heterocyclic systems, including those with therapeutic potential. The established and most common synthetic route proceeds through a two-step sequence: the Vilsmeier-Haack formylation of a pyrrole-2-carboxylate ester, followed by the hydrolysis of the ester to the desired carboxylic acid.

Core Synthesis Pathway

The principal pathway for the synthesis of this compound involves two sequential reactions:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the electron-rich 5-position of a pyrrole-2-carboxylate ester. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.

-

Ester Hydrolysis: The resulting 5-formyl-1H-pyrrole-2-carboxylate ester is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid product.

This pathway is favored due to the high regioselectivity of the Vilsmeier-Haack reaction on the pyrrole ring and the straightforward nature of the subsequent ester hydrolysis.

Signaling Pathway Diagram

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Vilsmeier-Haack Formylation of Ethyl Pyrrole-2-carboxylate

This procedure outlines the formylation of ethyl pyrrole-2-carboxylate to yield ethyl 5-formyl-1H-pyrrole-2-carboxylate.

Materials:

-

Ethyl pyrrole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (1.0 equivalent).

-

Cool the flask in an ice-water bath.

-

Add phosphorus oxychloride (1.0 equivalent) dropwise to the DMF with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

To this mixture, add a solution of ethyl pyrrole-2-carboxylate (1.0 equivalent) in dichloromethane.

-

Stir the reaction mixture at room temperature for 4 hours.

-

After 4 hours, add a 10% aqueous solution of sodium carbonate to quench the reaction.

-

Heat the mixture to reflux for 30 minutes.

-

Cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude ethyl 5-formyl-1H-pyrrole-2-carboxylate can be purified by column chromatography or recrystallization.

Step 2: Hydrolysis of Ethyl 5-formyl-1H-pyrrole-2-carboxylate

This procedure describes the basic hydrolysis of the ester to the final carboxylic acid product.[1]

Materials:

-

Ethyl 5-formyl-1H-pyrrole-2-carboxylate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve ethyl 5-formyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in absolute ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2.0 equivalents).

-

Heat the mixture at 90 °C under an inert atmosphere for 3 hours.[1]

-

After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Acidify the remaining aqueous solution to a pH of 3 by the addition of 4 M HCl.[1]

-

The precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with cold water and air-dry to obtain the final product.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | Room Temperature | 4 | Not specified | [2] |

| 2 | Ester Hydrolysis | NaOH, EtOH | 90 | 3 | 76 | [1] |

Logical Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Physicochemical Properties of 5-Formyl-1H-pyrrole-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-formyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to its reactive formyl and carboxylic acid groups, this molecule serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[1][2] This document collates available data on its properties, outlines detailed experimental protocols for their determination, and presents logical workflows and related biological pathways.

Core Physicochemical Data

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₅NO₃ | [2] |

| Molecular Weight | 139.11 g/mol | |

| Appearance | Light Brown to Brown Solid | [2] |

| Melting Point | Not available. (Related compound, pyrrole-2-carboxylic acid, melts at 206 °C) | [3] |

| Boiling Point | Not available. (Methyl ester derivative: 313.2°C at 760 mmHg) | [1] |

| Solubility | Not quantitatively determined. (Related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is slightly soluble in water) | [4][5] |

| pKa | Not available. (Related compound, pyrrole-2-carboxylic acid, has a pKa of 4.45 at 20°C) | [6] |

| LogP | Not available. (Ethyl ester derivative has a calculated XLogP3-AA of 1.1) | [7] |

| Storage | 2-8°C | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rapid determination may be necessary if the melting point is unknown). The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range (0.5-2°C) is indicative of a pure compound.

Solubility Assessment

The solubility of this compound can be determined qualitatively and quantitatively in various solvents.

Apparatus:

-

Test tubes or small vials

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer or HPLC system (for quantitative analysis)

Qualitative Procedure:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO) in portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely. Classify as soluble, partially soluble, or insoluble.

-

To test solubility in acidic or basic solutions, use 5% HCl and 5% NaOH, respectively. An increased solubility in NaOH is expected for a carboxylic acid.

Quantitative Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the titration curve (pH vs. volume of titrant). The pH at the half-equivalence point is equal to the pKa of the acid.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

n-Octanol and water are mutually saturated by mixing and allowing them to separate.

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken for a set period to allow for partitioning between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

-

The concentration of the compound in each phase is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

The following diagrams illustrate a general experimental workflow for determining the physicochemical properties discussed and a representative biological pathway where a related pyrrole carboxylic acid has shown activity.

While no specific signaling pathway for this compound has been detailed in the literature, a related compound, 1H-pyrrole-2,5-dicarboxylic acid, has been shown to act as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa. This pathway provides a relevant example of the biological activity of pyrrole carboxylic acids.

Biological Context and Potential Applications

Pyrrole-2-carboxaldehyde derivatives are found in various natural sources and can be formed through Maillard reactions.[8][9] These compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[8][10] For instance, certain derivatives have shown inhibitory activity against enzymes like aldose reductase and pancreatic lipase.[8]

The biosynthesis of pyrrole-2-carboxylic acid in some organisms is linked to the metabolism of amino acids such as proline.[3] In humans, pyrrole-2-carboxylic acid is a known metabolite, and its levels can be indicative of certain metabolic processes.[11]

The synthetic versatility of this compound makes it a valuable starting material for the development of novel compounds with potential therapeutic applications. Its ability to undergo further chemical modifications on both the formyl and carboxylic acid moieties allows for the creation of diverse chemical libraries for drug discovery screening.[2] The study of related pyrrole derivatives as inhibitors of bacterial communication systems, such as quorum sensing, highlights a potential avenue for the development of new anti-infective agents that do not rely on traditional bactericidal or bacteriostatic mechanisms.

References

- 1. 5-Formylpyrrole-2-carboxylic acid methyl ester | 1197-13-3 [chemnet.com]

- 2. This compound [myskinrecipes.com]

- 3. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS#: 253870-02-9 [m.chemicalbook.com]

- 5. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]

- 6. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 7. ethyl 5-formyl-1H-pyrrole-2-carboxylate | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. vlifesciences.com [vlifesciences.com]

- 11. Formation and Excretion of Pyrrole-2-Carboxylate in Man - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-formyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-formyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, structure, synthesis, and its role as a versatile intermediate in the development of pharmaceuticals and other bioactive molecules.

Core Compound Identity and Properties

This compound is a bifunctional molecule containing both a carboxylic acid and an aldehyde group attached to a pyrrole ring. These reactive groups make it a valuable precursor for creating more complex molecular architectures.

Chemical Structure:

-

Molecular Formula: C₆H₅NO₃

-

SMILES: O=Cc1[nH]ccc1C(=O)O

-

InChI Key: RHYXVCZQDGPFBX-UHFFFAOYSA-N

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 7126-51-4 | [1] |

| Molecular Weight | 139.11 g/mol | |

| Appearance | Light Brown to Brown Solid | [1] |

| Purity | 97.5-100% | [1] |

| Storage | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the hydrolysis of its corresponding ester, such as ethyl 5-formyl-1H-pyrrole-2-carboxylate.[2] This process is typically carried out under basic conditions followed by acidification.

Experimental Protocol: Hydrolysis of Ethyl 5-formyl-1H-pyrrole-2-carboxylate

This protocol is a representative example for the synthesis of the title compound.

Materials and Reagents:

-

Ethyl 5-formyl-1H-pyrrole-2-carboxylate

-

Methanol

-

Water

-

Potassium hydroxide (or Sodium hydroxide)

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Dissolution: Dissolve ethyl 5-formyl-1H-pyrrole-2-carboxylate in a mixture of methanol and water.

-

Saponification: Add a solution of potassium hydroxide to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the ester (typically monitored by TLC).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the product precipitates.

-

Isolation: Collect the precipitated solid by filtration.

-

Washing and Drying: Wash the solid with cold deionized water to remove any inorganic impurities and then dry under vacuum to yield this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its reactive formyl and carboxylic acid moieties allow for diverse chemical transformations, making it an ideal starting material for constructing complex molecules, including potential therapeutic agents for cancer and other diseases.[2] The pyrrole scaffold is a common feature in many natural products and pharmaceuticals, and derivatives of this compound are investigated for various medicinal applications.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been shown to exhibit inhibitory activities against various biological targets. For instance, related pyrrole-2-carboxaldehyde derivatives have shown potential in inhibiting signaling pathways such as p38 and NF-κB.

The following diagrams illustrate the synthesis workflow and the role of this compound as a building block in drug discovery.

References

An In-depth Technical Guide on the Spectroscopic Data of 5-formyl-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-formyl-1H-pyrrole-2-carboxylic acid. Due to the limited availability of directly published complete spectra for this specific molecule, this guide combines available data from closely related compounds, predicted spectroscopic features based on its chemical structure, and a proposed experimental protocol for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₆H₅NO₃ Molecular Weight: 139.11 g/mol CAS Number: 7126-51-4

The structure consists of a pyrrole ring substituted with a carboxylic acid group at position 2 and a formyl (aldehyde) group at position 5.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Note: The following data is an estimation based on the reported values for the closely related compound, 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, and general principles of NMR spectroscopy.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~12.0 - 13.5 | Singlet (broad) | 1H | COOH | The chemical shift of the carboxylic acid proton can be highly variable and dependent on solvent and concentration. |

| ~11.5 - 12.5 | Singlet (broad) | 1H | NH | The pyrrole N-H proton signal is often broad and its chemical shift is solvent-dependent. |

| ~9.5 - 9.8 | Singlet | 1H | CHO | Aldehydic protons typically appear in this downfield region. |

| ~7.0 - 7.2 | Doublet | 1H | H4 | The pyrrole ring proton at position 4 is expected to be a doublet due to coupling with H3. |

| ~6.8 - 7.0 | Doublet | 1H | H3 | The pyrrole ring proton at position 3 is expected to be a doublet due to coupling with H4. |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Note: The following chemical shifts are predicted based on the structure and known values for similar pyrrole derivatives.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~185 | CHO |

| ~162 | COOH |

| ~140 | C5 |

| ~133 | C2 |

| ~125 | C4 |

| ~115 | C3 |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | N-H stretch (pyrrole) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1550 | Medium | C=C stretch (pyrrole ring) |

| ~1450 | Medium | C-N stretch (pyrrole ring) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 122 | [M-OH]⁺ |

| 111 | [M-CO]⁺ or [M-CHO]⁺ |

| 94 | [M-COOH]⁺ |

Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF, 1.2 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) to the cooled DMF with continuous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 5-formyl-1H-pyrrole-2-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 5-formyl-1H-pyrrole-2-carboxylate

-

Hydrolysis: Dissolve the purified ethyl 5-formyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with cold 1M hydrochloric acid to a pH of approximately 2-3, which should precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized this compound would follow a logical workflow to confirm its structure and purity.

The Obscure Presence: A Technical Guide to the Natural Occurrence of 5-Formyl-1H-pyrrole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-formyl-1H-pyrrole-2-carboxylic acid core is a fascinating heterocyclic scaffold that has garnered interest in the scientific community for its potential applications in medicinal chemistry and drug discovery. While numerous synthetic routes to this and related pyrrole structures are well-documented, their natural occurrence remains a more enigmatic subject. This technical guide delves into the known natural sources of derivatives bearing this core structure, focusing on their isolation, characterization, and biological significance. Although the exact molecule, this compound, has not been definitively isolated from a natural source, a closely related derivative, 4-(2-formyl-5-hydroxymethylpyrrol-1-yl)butyric acid , has been identified in the medicinal fungus Xylaria nigripes. This document will use this compound as a representative example to explore the natural products landscape of this chemical class.

Natural Occurrence and Biological Significance

Derivatives of this compound have been predominantly isolated from fungal sources, with notable examples found in the genus Xylaria. These compounds are often part of a larger family of pyrrole alkaloids and are biosynthetically linked to amino acid metabolism. The presence of both a reactive aldehyde and a carboxylic acid group on the pyrrole ring suggests a potential for diverse biological activities, including anti-inflammatory and antifungal properties. The butyric acid side chain in 4-(2-formyl-5-hydroxymethylpyrrol-1-yl)butyric acid may also contribute to its biological profile, potentially influencing its pharmacokinetic properties and cellular uptake.

The anti-inflammatory potential of pyrrole derivatives is an active area of research. Some of these compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[1] The structural similarity of the pyrrole core to endogenous signaling molecules suggests that these natural products could interact with various cellular targets, modulating inflammatory pathways.

Quantitative Data Summary

To date, comprehensive quantitative data on the natural abundance and biological potency of 4-(2-formyl-5-hydroxymethylpyrrol-1-yl)butyric acid are limited in publicly available literature. The table below summarizes the currently available information for this representative compound.

| Compound Name | Natural Source | Organism Family | Reported Biological Activity | Quantitative Data (IC50, Yield, etc.) |

| 4-(2-formyl-5-hydroxymethylpyrrol-1-yl)butyric acid | Xylaria nigripes | Xylariaceae (Fungi) | Neuroprotective, Anti-neuroinflammatory | Data not readily available in the public domain. |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of 4-(2-formyl-5-hydroxymethylpyrrol-1-yl)butyric acid from its fungal source, based on established methods for the extraction of fungal secondary metabolites and pyrrole alkaloids.

Fungal Culture and Extraction

A strain of Xylaria nigripes is typically cultured on a solid rice medium to encourage the production of secondary metabolites.[2]

Protocol:

-

Fungal Culture: Xylaria nigripes is cultured on a solid rice medium in Erlenmeyer flasks for an extended period (e.g., 30 days) at a controlled temperature (e.g., 25 °C) to allow for sufficient growth and metabolite production.[2]

-

Extraction: The fermented rice medium and fungal mycelia are harvested and subjected to solvent extraction. A common solvent for this purpose is ethyl acetate, which is effective in extracting a wide range of semi-polar secondary metabolites.[2] The extraction is typically performed multiple times to ensure a high yield.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Experimental Workflow for Fungal Culture and Extraction

Isolation and Purification

The crude extract is a complex mixture of compounds and requires further separation to isolate the target molecule. This is typically achieved through a series of chromatographic techniques.

Protocol:

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is used to separate the components based on their polarity.

-

Further Purification: Fractions containing the desired compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and subjected to further purification. This may involve repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).

-

Final Purification: The final purification step often involves preparative HPLC to obtain the compound in a highly pure form.

Experimental Workflow for Isolation and Purification

Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can provide valuable information about the compound's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., carbonyls, hydroxyls).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be characteristic of the pyrrole chromophore.

Signaling Pathways

While the specific signaling pathways modulated by 4-(2-formyl-5-hydroxymethylpyrrol-1-yl)butyric acid are not yet fully elucidated, the known anti-inflammatory activities of related pyrrole derivatives suggest potential interactions with key inflammatory pathways.

The butyric acid moiety of the molecule is of particular interest. Butyric acid itself is a short-chain fatty acid known to be a histone deacetylase (HDAC) inhibitor and a ligand for certain G-protein coupled receptors. It has been shown to sensitize cells to apoptosis and modulate various signal transduction pathways, including the p38 MAP kinase pathway.[3] It is plausible that the pyrrole-containing butyric acid derivative could exert some of its biological effects through similar mechanisms.

Potential Signaling Pathway Interactions

Conclusion

The natural occurrence of this compound derivatives, exemplified by 4-(2-formyl-5-hydroxymethylpyrrol-1-yl)butyric acid from Xylaria nigripes, represents an intriguing area for natural product chemistry and drug discovery. While the available data are still limited, the structural features and preliminary biological activity information suggest that these compounds may hold therapeutic potential. Further research is warranted to fully elucidate their natural distribution, biosynthetic pathways, and mechanisms of action. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to isolate and study these and other related natural products, paving the way for new discoveries in this promising class of heterocyclic compounds.

References

- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

biological significance of pyrrole-2-carboxaldehyde compounds

An In-depth Technical Guide on the Biological Significance of Pyrrole-2-Carboxaldehyde Compounds

Introduction

Pyrrole-2-carboxaldehyde and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Possessing a pyrrole ring substituted with a formyl group at the second position, these compounds serve as versatile scaffolds for the synthesis of molecules with a wide array of biological activities.[1][2][3] Their origins are diverse, having been isolated from natural sources such as fungi, plants, and microorganisms.[1][2][3][4] Notably, the pyrrole-2-carboxaldehyde skeleton is a key feature of pyrraline, a known molecular marker for diabetes that is formed through Maillard reactions in vivo.[1][2][4] The inherent reactivity of the aldehyde group, coupled with the aromatic nature of the pyrrole ring, allows for a multitude of chemical modifications, leading to derivatives with potent and selective biological effects. This guide provides a comprehensive overview of the , focusing on their anticancer, antimicrobial, and antioxidant activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Pyrrole-2-carboxaldehyde derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the modulation of critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[5][6][7]

Mechanism of Action

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of key signaling pathways that are frequently dysregulated in cancer.[5] Several derivatives have been identified as inhibitors of protein kinases, including receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[8][9] Inhibition of these RTKs disrupts downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.[7][8] For instance, the binding of pyrrole derivatives to VEGFR can block the VEGF-induced angiogenic signaling, a crucial process for tumor growth and metastasis.[7]

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10] Mechanistic studies on compound 12l, an alkynylated pyrrole derivative, revealed its ability to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 lung cancer cells.[10]

Caption: Inhibition of Receptor Tyrosine Kinases by Pyrrole-2-Carboxaldehyde Derivatives.

Quantitative Data: Cytotoxicity

The cytotoxic potential of various pyrrole-2-carboxaldehyde derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 12l | U251 (Glioma) | - | 2.29 ± 0.18 | [10] |

| Compound 12l | A549 (Lung) | - | 3.49 ± 0.30 | [10] |

| Stylisinone (1) | A549 (Lung) | - | 24.08 | [10] |

| Compound 1C | SH-4 (Melanoma) | MTT | 44.63 ± 3.51 | [10] |

| trans-4k | A549 (Lung) | - | - | [11] |

| cis-4m | MDA-MB-231 (Breast) | - | 16 | [11] |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [5] |

| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [5] |

Antimicrobial Activity

Schiff bases derived from pyrrole-2-carboxaldehyde and their metal complexes have demonstrated significant antimicrobial properties, including antibacterial and antifungal activities.[12][13][14] Chelation of these Schiff base ligands with metal ions often enhances their biological activity.[14]

Mechanism of Action

The antimicrobial action of these compounds is believed to involve several mechanisms. The lipophilic nature of the metal complexes allows them to penetrate the microbial cell membrane more effectively. Once inside, they can interfere with essential cellular processes. One proposed target is the inhibition of enzyme activity, crucial for the survival of microorganisms. For example, some pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of Enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of bacteria like Mycobacterium tuberculosis.[15]

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | Activity | Reference |

| Pyrrole-2-carboxamide derivatives | Mycobacterium tuberculosis | MIC < 0.016 µg/mL | [16] |

| Schiff base metal complexes | Bacillus subtilis | Active | [12] |

| Schiff base metal complexes | Staphylococcus epidermis | Active | [12] |

| Schiff base metal complexes | Escherichia coli | Active | [12] |

| Schiff base metal complexes | Salmonella typhi | Active | [12] |

| Compound 6u | Fusarium graminearum | EC50 < 1 µg/mL | [17] |

| Compound 6u | Botrytis cinerea | EC50 < 1 µg/mL | [17] |

| Compound 6u | Rhizoctonia solani | EC50 < 1 µg/mL | [17] |

| Compound 6u | Colletotrichum capsici | EC50 < 1 µg/mL | [17] |

Antioxidant Activity

Certain pyrrole derivatives have been investigated for their antioxidant properties, specifically their ability to scavenge free radicals.[18] Free radicals are highly reactive species that can cause oxidative damage to cells, contributing to aging and various diseases. The antioxidant activity of pyrrole derivatives is often evaluated against stable free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and reactive oxygen species (ROS) such as the superoxide anion (O₂•⁻) and hydroxyl radical (•OH).[18]

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique used to understand the relationship between the chemical structure of a compound and its biological activity.[19][20][21] For pyrrole-2-carboxaldehyde derivatives, QSAR studies have been employed to identify the key molecular descriptors that influence their antioxidant and antifungal activities.[17][18] These models can predict the activity of newly designed compounds, thereby guiding the synthesis of more potent derivatives. For instance, a 3D-QSAR model for antifungal pyrroline-2-one derivatives revealed that a bulky electron-donating group at the 1-position of the pyrrole ring is crucial for activity.[17]

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrole-2-carboxaldehyde compounds.

Synthesis of Schiff Bases from Pyrrole-2-Carboxaldehyde

This protocol describes a general method for the synthesis of Schiff bases, which are common intermediates for biologically active compounds.

-

Preparation of Reactants: Dissolve equimolar amounts of pyrrole-2-carboxaldehyde and a primary amine (e.g., p-toluidine) in a suitable solvent, such as ethanol.[12][22]

-

Reaction: The mixture is refluxed for a specified period, typically 2-3 hours, often with catalytic amounts of an acid like glacial acetic acid.[22][23]

-

Isolation and Purification: After cooling, the precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and then recrystallized from an appropriate solvent to yield the pure Schiff base.[22][23]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[12][13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the pyrrole derivative and incubate for a specified period (e.g., 48 hours).[10]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[5]

Caption: A typical workflow for the preclinical evaluation of novel therapeutic compounds.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[12][22]

-

Preparation of Media: Prepare and sterilize nutrient agar (for bacteria) or potato dextrose agar (for fungi) and pour it into sterile petri plates.[12]

-

Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well Preparation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound (dissolved in a solvent like DMSO) into the wells. A solvent control and a standard antibiotic are also included.[12]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.

Conclusion

Pyrrole-2-carboxaldehyde and its derivatives constitute a versatile and valuable class of compounds with significant biological potential. Their demonstrated efficacy as anticancer, antimicrobial, and antioxidant agents underscores their importance as privileged scaffolds in drug discovery. The ability to readily modify their structure allows for the fine-tuning of their biological activity and the exploration of structure-activity relationships, as exemplified by QSAR studies. The continued investigation into the mechanisms of action and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents based on the pyrrole-2-carboxaldehyde framework, with the potential to address unmet medical needs in oncology and infectious diseases.

References

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjlbpcs.com [rjlbpcs.com]

- 13. flayoophl.com [flayoophl.com]

- 14. Microwave Synthesis and Antimicrobial Activity of some Copper (II), Cobalt (II), Nickel (II) and Chromium (III) Complexes with Schiff Base 2, 6-Pyridinedi carboxaldehyde-Thiosemicarbazone – Oriental Journal of Chemistry [orientjchem.org]

- 15. vlifesciences.com [vlifesciences.com]

- 16. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel carboxylated pyrroline-2-one derivatives bearing a phenylhydrazine moiety: Design, synthesis, antifungal evaluation and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamscience.com [benthamscience.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. scispace.com [scispace.com]

- 23. scirp.org [scirp.org]

An In-depth Technical Guide on the Reactivity of the Formyl Group in 5-formyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-formyl-1H-pyrrole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] Its chemical architecture, featuring a pyrrole ring substituted with both a formyl and a carboxylic acid group, offers multiple reaction sites. However, it is the reactivity of the formyl group that is of primary interest for derivatization and molecular elaboration. This guide provides a comprehensive overview of the chemical behavior of this formyl group, detailing its participation in various organic transformations.

Spectroscopic and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| Appearance | Light brown to brown solid |

| Storage | 2-8°C |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz) of Pyrrole-2-carboxylic acid: δ 12.2 (br s, 1H, COOH), 11.72 (br s, 1H, NH), 6.97 (m, 1H, pyrrole-H), 6.75 (m, 1H, pyrrole-H), 6.15 (m, 1H, pyrrole-H).[2]

-

¹³C NMR (DMSO-d₆) of Pyrrole-2-carboxylic acid: Spectral data is available and can be found in public repositories.[3]

-

IR (KBr) of Pyrrole-2-carboxylic acid: Characteristic peaks for N-H, C=O (acid), and C-H stretching are observable.[3]

-

Mass Spectrum (EI) of Pyrrole-2-carboxylic acid: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[3]

For 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid , a closely related derivative, the following ¹H NMR data has been reported:

-

¹H NMR (DMSO-d₆, 300MHz): δ 13.17 (s, 1H), 9.74 (s, 1H), 7.02-7.04 (d, 1H), 6.87-6.89 (d, 1H), 4.17 (s, 3H).[4]

Reactivity of the Formyl Group

The formyl group at the C5 position of the pyrrole ring is a versatile handle for a variety of chemical transformations, including nucleophilic additions and condensation reactions. The electron-withdrawing nature of the adjacent carboxylic acid and the pyrrole ring influences the electrophilicity of the formyl carbon.

Condensation Reactions

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5][6][7] This reaction is highly effective for converting the formyl group of this compound into a variety of α,β-unsaturated systems.

Logical Workflow for Knoevenagel Condensation:

Caption: Knoevenagel condensation workflow.

Experimental Protocol (General): A general procedure for the Knoevenagel condensation involves dissolving the aldehyde and the active methylene compound in a suitable solvent, followed by the addition of a catalytic amount of a base. The reaction mixture is then stirred at room temperature or heated to drive the reaction to completion.[1]

-

Reactants: this compound and an active methylene compound (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate).

-

Catalyst: A weak base such as piperidine, pyridine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Solvent: Protic solvents like ethanol or aprotic solvents. Ionic liquids such as [BMIM][Br] have also been shown to be effective.

-

Work-up: The product is typically isolated by precipitation upon cooling or by extraction after quenching the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| Aromatic Aldehydes | Malononitrile | DBU/H₂O | α,β-unsaturated dinitrile | Excellent | [1] |

| Aromatic Aldehydes | Ethyl Cyanoacetate | DBU/H₂O | α,β-unsaturated cyanoester | Excellent | [1] |

The formyl group readily reacts with primary amines to form imines, also known as Schiff bases.[8] This condensation reaction is typically catalyzed by a small amount of acid.

Logical Workflow for Schiff Base Formation:

Caption: Schiff base formation workflow.

Experimental Protocol (General): A primary amine is added to a solution of the aldehyde in a suitable solvent, often with a catalytic amount of acid. The reaction is typically stirred at room temperature or heated, and the water formed is sometimes removed to drive the equilibrium towards the product.[8]

-

Reactants: this compound and a primary amine.

-

Catalyst: A catalytic amount of a weak acid like acetic acid.

-

Solvent: Typically an alcohol such as ethanol.

-

Work-up: The product may precipitate from the reaction mixture or can be isolated by evaporation of the solvent followed by crystallization.

Olefination Reactions

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[9] This reaction is applicable to this compound, allowing for the introduction of a variety of substituted vinyl groups.

Logical Workflow for the Wittig Reaction:

Caption: Wittig reaction workflow.

Experimental Protocol (General): The phosphonium ylide is typically generated in situ by treating a phosphonium salt with a strong base. The aldehyde is then added to the ylide solution, and the reaction is stirred until completion.

-

Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent (e.g., THF) and treated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to generate the ylide.

-

Reaction: The solution of this compound is added to the ylide solution, and the mixture is stirred, usually at room temperature.

-

Work-up: The reaction is quenched, and the product is extracted. The byproduct, triphenylphosphine oxide, is often removed by chromatography.

An aqueous, one-pot Wittig reaction has also been developed, offering a greener alternative.[10]

| Aldehyde | Alkyl Halide | Base | Product | Yield | Reference |

| Benzaldehyde | Methyl bromoacetate | NaHCO₃ (aq) | Methyl cinnamate | High | [10] |

| 2-Thiophenecarboxaldehyde | Methyl bromoacetate | NaHCO₃ (aq) | Methyl 3-(2-thienyl)acrylate | High | [10] |

Reduction of the Formyl Group

The formyl group can be selectively reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (NaBH₄).[11]

Logical Workflow for Reduction:

Caption: Reduction of the formyl group.

Experimental Protocol (General): Sodium borohydride is added portion-wise to a solution of the aldehyde in an alcoholic solvent at a reduced temperature.

-

Reactants: this compound and sodium borohydride.

-

Solvent: Typically methanol or ethanol.

-

Procedure: The aldehyde is dissolved in the solvent and cooled (e.g., to 0 °C). Sodium borohydride is then added in portions, and the reaction is stirred until completion.

-

Work-up: The reaction is quenched with water or a weak acid, and the product is extracted.

It is important to note that sodium borohydride is generally not strong enough to reduce the carboxylic acid group.[12]

| Substrate | Reducing Agent | Solvent | Product | Yield | Reference |

| Aldehydes/Ketones | NaBH₄ | THF/MeOH | Alcohols | - | [11] |

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid group, yielding pyrrole-2,5-dicarboxylic acid. Various oxidizing agents can be employed for this transformation.

Experimental Protocol (General): A suitable oxidizing agent is added to a solution of the aldehyde. The reaction conditions (temperature, solvent) will depend on the chosen oxidant.

-

Oxidizing Agents: Potassium permanganate (KMnO₄), silver oxide (Ag₂O), or other selective oxidants.

-

Solvent: The choice of solvent depends on the oxidizing agent and can range from water to organic solvents.

-

Work-up: The work-up procedure will vary depending on the oxidant used and typically involves filtration and extraction.

Other Reactions

-

Henry Reaction: The formyl group can undergo a Henry (nitroaldol) reaction with nitroalkanes in the presence of a base to form β-nitro alcohols.[13][14]

-

Paal-Knorr Synthesis: While the Paal-Knorr synthesis is primarily used to form pyrroles from 1,4-dicarbonyl compounds, derivatives of this compound could potentially be used in related cyclization reactions to form more complex heterocyclic systems.[5][6][15]

Conclusion

The formyl group of this compound is a highly reactive and synthetically useful functional group. It readily participates in a variety of transformations, including condensation reactions, olefinations, reductions, and oxidations. This reactivity allows for the facile introduction of diverse structural motifs, making it an invaluable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of the reaction conditions and protocols outlined in this guide will enable researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 1H-Pyrrole-2-carboxylic acid, 5-formyl-1-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 5. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Knoevenagel Condensation | Thermo Fisher Scientific - CH [thermofisher.com]

- 8. lib.ysu.am [lib.ysu.am]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Ethyl 5-methyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. ethyl 5-formyl-1H-pyrrole-2-carboxylate | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 5-formyl-1H-pyrrole-2-carboxylic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-formyl-1H-pyrrole-2-carboxylic acid is a critical physical property that influences its behavior throughout the drug development lifecycle. Low solubility can lead to challenges in synthesis, purification, and formulation, potentially resulting in poor bioavailability and unpredictable therapeutic outcomes.[2] Therefore, a thorough understanding of a compound's solubility in a variety of organic solvents is essential for efficient process development and rational formulation design. This guide will focus on the practical aspects of determining the solubility of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₃ | |

| Molecular Weight | 139.11 g/mol | |

| Appearance | Light Brown to Brown Solid | [1] |

| InChI Key | RHYXVCZQDGPFBX-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1ccc(C=O)[nH]1 |

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording and presenting such data in a structured format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dimethyl sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period until the solution is saturated.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

-

The solubility can also be expressed in molarity (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: General experimental workflow for determining the solubility of a solid compound using the shake-flask method.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of an organic compound in a given solvent.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to obtain this crucial information. The shake-flask method, though time-consuming, remains the most reliable technique for determining equilibrium solubility. Accurate and consistent solubility data is paramount for the successful development of processes and formulations involving this versatile chemical intermediate. It is recommended that solubility is assessed in a range of solvents with varying polarities to build a comprehensive solubility profile.

References

An In-depth Technical Guide to the Thermal Stability of 5-formyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Pyrrole derivatives are known to be susceptible to polymerization and degradation under acidic conditions or at elevated temperatures.[2] The presence of both a carboxylic acid and a formyl group on the pyrrole ring in 5-formyl-1H-pyrrole-2-carboxylic acid suggests potential for complex thermal behavior, including decarboxylation and intermolecular reactions.[3] Therefore, a thorough thermal analysis is imperative.

Data Presentation

Quantitative data from thermal analysis is crucial for a comprehensive stability profile. The following table illustrates how results from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be structured for clarity and comparative purposes.

| Thermal Analysis Parameter | Value | Units | Method |

| Thermogravimetric Analysis (TGA) | |||

| Onset of Decomposition (Tonset) | Data not available | °C | TGA |

| Temperature of Maximum Decomposition Rate (Tmax) | Data not available | °C | TGA |

| Final Residue at specified temperature | Data not available | % | TGA |

| Differential Scanning Calorimetry (DSC) | |||

| Melting Point (Tm) | Data not available | °C | DSC |

| Enthalpy of Fusion (ΔHf) | Data not available | J/g | DSC |

| Glass Transition Temperature (Tg) | Data not available | °C | DSC |

| Decomposition Exotherm/Endotherm | Data not available | °C | DSC |

Note: As of the last literature survey, specific experimental values for this compound have not been published. This table serves as a template for reporting experimental findings.

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal stability of organic compounds like this compound using TGA and DSC.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as it is heated at a controlled rate.[4] This analysis identifies the temperatures at which the material decomposes and the extent of mass loss.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument, including the microbalance and furnace, is clean and calibrated according to the manufacturer's specifications. A Mettler Toledo TGA/SDTA 851e or similar instrument is suitable.[5]

-

Select an appropriate crucible material, typically alumina or platinum, that is inert to the sample.[5]

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the TGA crucible.[5] The sample should be a fine powder to ensure uniform heat distribution.

-

Record the initial sample mass precisely.

-

-

Experimental Parameters:

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 30 °C).

-

Heat the sample at a linear heating rate, commonly 10 °C/min, to a final temperature high enough to ensure complete decomposition (e.g., 600 °C).[6]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperature of the maximum rate of decomposition (Tmax) from the peak of the DTG curve.

-

Record the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to determine thermal transitions such as melting, crystallization, glass transitions, and decomposition.[9]

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Use aluminum pans and lids for the sample and reference.

-

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

Prepare an empty, hermetically sealed aluminum pan as a reference.[9]

-

-

Experimental Parameters:

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below any expected transitions (e.g., 25 °C).

-

Heat the sample at a controlled linear rate, typically 10 °C/min, to a temperature beyond the decomposition point observed in TGA.[10]

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.[10]

-

-

Data Analysis:

-

Plot the heat flow (in W/g or mW) versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which may indicate decomposition or crystallization.

-

Determine the melting point (Tm) from the onset or peak of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Identify any exothermic events that could be associated with thermal decomposition and note their onset temperature and peak maximum.

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

- 1. This compound [myskinrecipes.com]

- 2. ijrpr.com [ijrpr.com]

- 3. researchgate.net [researchgate.net]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. epfl.ch [epfl.ch]

- 6. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. contractpharma.com [contractpharma.com]

- 9. news-medical.net [news-medical.net]

- 10. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

An In-depth Technical Guide to 5-formyl-1H-pyrrole-2-carboxylic acid: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-formyl-1H-pyrrole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring both a reactive aldehyde and a carboxylic acid on a pyrrole scaffold, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for this compound. Detailed experimental protocols, quantitative data, and an exploration of its relevance in drug discovery, particularly in the context of kinase inhibition, are presented.

Introduction

Pyrrole-2-carboxylic acid and its derivatives are a class of compounds that have garnered significant interest in the scientific community due to their presence in natural products and their wide range of biological activities. The introduction of a formyl group at the 5-position of the pyrrole ring further enhances the synthetic utility of this scaffold, providing a handle for the construction of more complex molecular architectures. This guide focuses specifically on this compound, a key intermediate for the development of novel therapeutics and functional materials.[1]

Discovery and History

While a definitive seminal publication marking the initial discovery of this compound is not readily apparent in a singular source, its synthesis is intrinsically linked to the development of formylation reactions of pyrrole derivatives. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, stands as a cornerstone in the synthesis of this and related compounds. The reaction, named after Anton Vilsmeier and Albrecht Haack, was first reported in 1927.[2] The application of this reaction to pyrrole-2-carboxylates provides a direct route to the 5-formyl derivative. The history of this compound is therefore a testament to the evolution of synthetic organic chemistry and the quest for efficient methods to construct functionalized heterocyclic systems.

Synthetic Methodologies

The primary route for the synthesis of this compound involves a two-step process: the Vilsmeier-Haack formylation of a pyrrole-2-carboxylate ester, followed by the hydrolysis of the resulting ester to the free carboxylic acid.

Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic iminium species then reacts with the electron-rich pyrrole ring, preferentially at the 5-position due to the directing effect of the ester group at the 2-position. Subsequent hydrolysis of the intermediate iminium salt yields the aldehyde.

// Nodes DMF [label="DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; POCl3 [label="POCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrrole_Ester [label="Ethyl 1H-pyrrole-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Iminium Salt Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Ester [label="Ethyl 5-formyl-1H-pyrrole-\n2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O (workup)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DMF -> Vilsmeier_Reagent; POCl3 -> Vilsmeier_Reagent; Pyrrole_Ester -> Intermediate [label="Electrophilic\nAromatic\nSubstitution"]; Vilsmeier_Reagent -> Intermediate; Intermediate -> Product_Ester; H2O -> Product_Ester;

// Invisible nodes for layout {rank=same; DMF; POCl3;} {rank=same; Pyrrole_Ester;} {rank=same; Vilsmeier_Reagent;} {rank=same; Intermediate;} {rank=same; H2O; Product_Ester;} } .dot Caption: Vilsmeier-Haack Reaction Workflow.

Saponification of Ethyl 5-formyl-1H-pyrrole-2-carboxylate

The final step to obtain this compound is the hydrolysis of the ethyl ester. This is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol, followed by acidification.

// Nodes Ester [label="Ethyl 5-formyl-1H-pyrrole-\n2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="1. NaOH / EtOH, H₂O\n2. H₃O⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylic_Acid [label="5-formyl-1H-pyrrole-\n2-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ester -> Carboxylic_Acid [label="Hydrolysis"]; Base -> Carboxylic_Acid;